
(R)-Ketoprofen b-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Ketoprofen b-D-glucuronide is a glucuronide conjugate of ®-Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the process of glucuronidation, where ®-Ketoprofen is conjugated with glucuronic acid. Glucuronidation is a common metabolic pathway that enhances the solubility and excretion of drugs and other xenobiotics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ketoprofen b-D-glucuronide typically involves the enzymatic or chemical conjugation of ®-Ketoprofen with glucuronic acid. One common method is the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to ®-Ketoprofen. The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature.
Industrial Production Methods
In an industrial setting, the production of ®-Ketoprofen b-D-glucuronide may involve microbial fermentation processes using genetically engineered microorganisms that express the necessary enzymes. Alternatively, chemical synthesis methods can be employed, where ®-Ketoprofen is reacted with a glucuronic acid derivative under controlled conditions to form the glucuronide conjugate.
化学反应分析
Types of Reactions
®-Ketoprofen b-D-glucuronide can undergo various chemical reactions, including:
Hydrolysis: The glucuronide bond can be hydrolyzed by β-glucuronidase enzymes, releasing ®-Ketoprofen and glucuronic acid.
Oxidation and Reduction: The ketone group in ®-Ketoprofen can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: β-glucuronidase enzymes in a buffered solution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: ®-Ketoprofen and glucuronic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
科学研究应用
®-Ketoprofen b-D-glucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of ®-Ketoprofen in the body.
Drug Delivery: Investigating the use of glucuronide conjugates for targeted drug delivery and controlled release.
Toxicology: Assessing the safety and toxicity of ®-Ketoprofen and its metabolites.
Biomarker Development: Using ®-Ketoprofen b-D-glucuronide as a biomarker for monitoring drug metabolism and efficacy.
作用机制
The mechanism of action of ®-Ketoprofen b-D-glucuronide involves its hydrolysis by β-glucuronidase enzymes, releasing the active ®-Ketoprofen. ®-Ketoprofen exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever. The glucuronide conjugate itself may also have specific interactions with molecular targets and pathways, contributing to its pharmacological effects.
相似化合物的比较
Similar Compounds
Quercetin-3-O-β-D-glucuronide: A glucuronide conjugate of quercetin with antioxidant and anti-inflammatory properties.
Morphine-6-glucuronide: A glucuronide conjugate of morphine with potent analgesic effects.
Diclofenac acyl glucuronide: A glucuronide conjugate of diclofenac with anti-inflammatory properties.
Uniqueness
®-Ketoprofen b-D-glucuronide is unique in its specific pharmacokinetic and pharmacodynamic properties. Unlike other glucuronide conjugates, it is derived from ®-Ketoprofen, which has a distinct mechanism of action as a COX inhibitor. Additionally, the glucuronide conjugation enhances the solubility and excretion of ®-Ketoprofen, potentially reducing its toxicity and improving its therapeutic profile.
属性
IUPAC Name |
6-[2-(3-benzoylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTXSZZKPHBHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

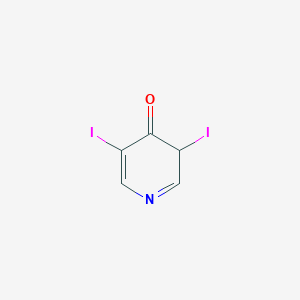
![N-{2-[(2-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl)oxy]-4-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl}acetamide](/img/structure/B12319575.png)
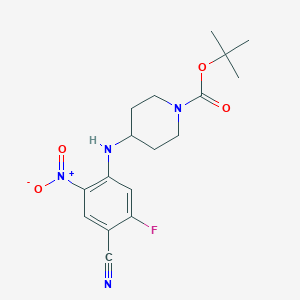
![17-Acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12319587.png)
![1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12319591.png)
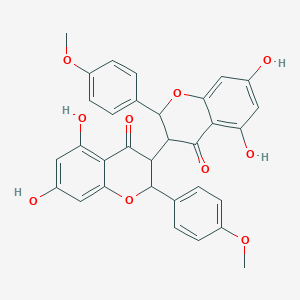
![Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B12319597.png)
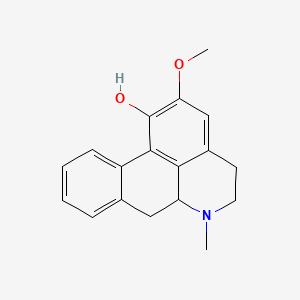
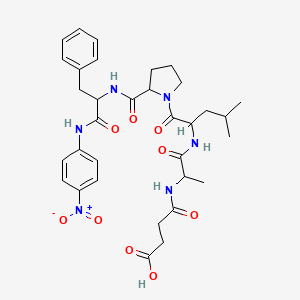
![N-[1-[[2-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12319605.png)
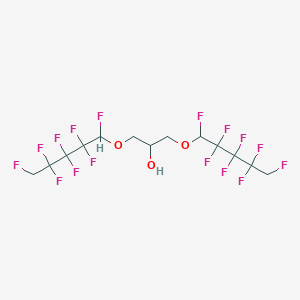
![2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12319623.png)
![N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B12319626.png)
